molecular formula C14H10BrN3O B12901536 [2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile CAS No. 88571-11-3

[2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile

Cat. No.: B12901536
CAS No.: 88571-11-3
M. Wt: 316.15 g/mol
InChI Key: JHRLRRBUJDHLFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile is a brominated imidazopyridine derivative featuring a furan ring substituted with bromine at the 5-position and an acetonitrile group at the 3-position of the imidazo[1,2-a]pyridine core. The bromine atom enhances electrophilicity and may influence binding affinity, while the acetonitrile group contributes to dipole interactions and molecular stability.

Properties

CAS No.

88571-11-3

Molecular Formula

C14H10BrN3O

Molecular Weight

316.15 g/mol

IUPAC Name

2-[2-(5-bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile

InChI

InChI=1S/C14H10BrN3O/c1-9-2-5-13-17-14(11-3-4-12(15)19-11)10(6-7-16)18(13)8-9/h2-5,8H,6H2,1H3

InChI Key

JHRLRRBUJDHLFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2CC#N)C3=CC=C(O3)Br)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile typically involves multi-step reactions starting from commercially available precursors. One common route involves the following steps:

    Bromination: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of Imidazo[1,2-a]pyridine: The brominated furan is then reacted with a suitable pyridine derivative under conditions that promote cyclization to form the imidazo[1,2-a]pyridine ring.

    Acetonitrile Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile exhibit significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that derivatives of imidazo[1,2-a]pyridine can inhibit the growth of various microorganisms. This suggests potential applications in developing new antimicrobial agents.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : Imidazo[1,2-a]pyridine derivatives have been explored for their ability to inhibit enzymes and receptors involved in cancer progression. The specific structure of 2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile may enhance these effects.

Synthesis and Optimization

The synthesis of 2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile typically involves several key synthetic steps. Optimizing these synthetic routes can improve yield and purity. Techniques such as continuous flow reactors or advanced purification methods are often employed to enhance production efficiency.

Applications in Drug Discovery

The compound's unique properties make it a valuable candidate in drug discovery programs. It is included in various screening libraries aimed at identifying new therapeutic agents. For instance:

Application Area Description
Antimicrobial AgentsDevelopment of new drugs targeting bacterial infections.
Anti-inflammatory DrugsPotential treatments for chronic inflammatory conditions.
Anticancer TherapiesInvestigating mechanisms for inhibiting tumor growth.

Case Studies and Research Findings

Several studies have documented the efficacy of imidazo[1,2-a]pyridine derivatives:

  • Anticancer Studies : Research has demonstrated that certain derivatives can selectively inhibit cancer cell proliferation while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment.
  • Enzyme Inhibition : Studies focusing on enzyme inhibition have shown that these compounds can effectively block specific pathways involved in disease progression, particularly in cancer and inflammation.
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related compounds indicate favorable absorption and distribution characteristics, suggesting potential for effective therapeutic use.

Mechanism of Action

The mechanism of action of 2-(2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

The compound’s structural analogs can be categorized based on modifications to the imidazopyridine core, substituent patterns, and functional groups. Below is a detailed comparison:

Compound Core Structure Substituents Key Properties Reference
[2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile Imidazo[1,2-a]pyridine 5-Bromofuran, 6-methyl, 3-acetonitrile High electrophilicity (Br), moderate lipophilicity (logP ~2.5 inferred) -
2-(4-(7-Phenylimidazo[1,2-a]pyridin-3-yl)phenyl)acetonitrile (Compound 23) Imidazo[1,2-a]pyridine 7-Phenyl, 3-acetonitrile, 4-phenyl linkage Enhanced π-π stacking (phenyl groups), MW = 310.3 g/mol
2-(4-(Imidazo[1,2-a]pyridin-3-yl)phenyl)acetonitrile (Compound 7) Imidazo[1,2-a]pyridine Unsubstituted core, 3-acetonitrile, 4-phenyl linkage Lower MW (234.3 g/mol), higher solubility
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile Imidazo[1,2-a]pyridine 6-Chloro, 4-chlorophenyl, 3-acetonitrile Higher logP (Cl substituents), MW = 318.2 g/mol
6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile (Compound 5c) Nicotinonitrile 5-Bromobenzofuran, methylthio Different core (pyridine vs. imidazopyridine), MW = 373.2 g/mol
2-(4-Fluoro-3-methylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetic acid Imidazo[1,2-a]pyridine 4-Fluoro-3-methylphenyl, 6-methyl, 3-acetic acid Carboxylic acid group increases polarity (logP ~1.8), MW = 298.3 g/mol

Functional Group Impact

  • Acetonitrile vs.
  • Halogen Effects : Bromine (Br) in the target compound vs. chlorine (Cl) in ’s analog: Br’s larger atomic radius may enhance van der Waals interactions but reduce metabolic stability compared to Cl .
  • Aromatic Substituents : The 5-bromofuran in the target compound offers a planar, electron-deficient aromatic system compared to the 7-phenyl group in Compound 23, which may favor interactions with hydrophobic enzyme pockets .

Research Findings and Implications

  • Ligand Efficiency : Imidazopyridine-acetonitrile hybrids (e.g., Compounds 7 and 23) demonstrate high ligand efficiency (LE > 0.3) in kinase inhibition assays, attributed to the compact acetonitrile group .
  • Structural Insights : X-ray crystallography (using SHELX programs, per ) reveals that bromine substituents induce subtle conformational changes in the imidazopyridine core, affecting binding pocket compatibility .

Biological Activity

The compound [2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile (CAS No. 88571-11-3) is a heterocyclic organic molecule notable for its potential biological activities. Its structure integrates a furan ring, an imidazo[1,2-a]pyridine moiety, and an acetonitrile functional group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

The molecular formula of the compound is C14H10BrN3OC_{14}H_{10}BrN_3O, with a molecular weight of approximately 316.15 g/mol. The presence of bromine and the acetonitrile group are believed to enhance its lipophilicity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazo[1,2-a]pyridine can effectively inhibit various bacterial strains. In vitro assays demonstrated that these compounds possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Compound MIC (µg/mL) Target Organism
5-Bromofuran derivative31.25Candida albicans
Another derivative15.625Pseudomonas aeruginosa

These findings suggest that modifications in the structure can lead to enhanced antimicrobial efficacy, making these compounds potential candidates for developing new antibacterial agents against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. In studies involving human lung cancer cell lines (A549, HCC827, NCI-H358), the compound exhibited cytotoxic effects that were significantly higher in two-dimensional (2D) cultures compared to three-dimensional (3D) cultures.

Cell Line IC50 (µM) in 2D Assay IC50 (µM) in 3D Assay
A5496.4820.46
HCC8276.2616.00

The results indicate that while the compound is effective in inhibiting tumor growth in vitro, its efficacy may vary based on the culture model used .

The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors involved in disease progression. The compound's structural features allow it to modulate enzyme activity or receptor function, potentially leading to therapeutic effects against cancer and infections .

Case Studies

Recent studies have focused on synthesizing and evaluating various derivatives of imidazo[1,2-a]pyridine compounds for their biological activity:

  • Study on Antitumor Activity : Newly synthesized derivatives demonstrated promising antitumor effects in vitro against multiple lung cancer cell lines using MTS cytotoxicity assays.
  • Antimicrobial Evaluation : A series of related compounds were tested against drug-resistant bacterial strains, showcasing significant antimicrobial activity with MIC values comparable to standard treatments like rifampicin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.